molecular formula C11H17NO2 B6324566 2,6-Bis(1-methylethoxy)pyridine CAS No. 1017577-23-9

2,6-Bis(1-methylethoxy)pyridine

Cat. No.: B6324566
CAS No.: 1017577-23-9
M. Wt: 195.26 g/mol
InChI Key: JQYBCXNBIFYFBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or other components in these complexes.

Mode of Action

It is known to be involved in the stabilization of ruii complexes . The compound may interact with its targets through coordination bonds, contributing to the stability of the complexes.

Result of Action

Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stability of these complexes .

Action Environment

The action of 2,6-Bis(1-methylethoxy)pyridine may be influenced by various environmental factors. For instance, the synthesis of RuII complexes involves non-aqueous solutions , suggesting that the compound’s action may be affected by the solvent used. Additionally, the stability of the resulting complexes may be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-methylethoxy)pyridine typically involves the reaction of 2,6-dichloropyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-methylethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of pyridine derivatives with different functional groups .

Scientific Research Applications

2,6-Bis(1-methylethoxy)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-di(propan-2-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)13-10-6-5-7-11(12-10)14-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBCXNBIFYFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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